Ciclesonide

Catalog No.
S523702
CAS No.
126544-47-6
M.F
C32H44O7
M. Wt
540.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclesonide

CAS Number

126544-47-6

Product Name

Ciclesonide

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1

InChI Key

LUKZNWIVRBCLON-FOMURGDPSA-N

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate, Alvesco, ciclesonide, Omnaris

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6

Description

The exact mass of the compound Ciclesonide is 540.3087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Allergic Agents - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ciclesonide is an inhaled corticosteroid (ICS) medication commonly used to treat asthma and chronic obstructive pulmonary disease (COPD) []. However, its anti-inflammatory properties have also made it a subject of scientific research in various contexts. Here's a breakdown of some key areas of investigation:

Ciclesonide and airway inflammation

Ciclesonide's primary function is to reduce inflammation in the airways. It achieves this by inhibiting the activity of enzymes like phospholipase A2, which are involved in the inflammatory response []. Research is ongoing to explore ciclesonide's effectiveness in managing inflammatory conditions beyond asthma and COPD, such as allergic rhinitis and other respiratory allergies [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.3

Exact Mass

540.3087

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S59502J185

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (87.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (12.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents 12 years of age and older.
For the alleviation of clinical signs of severe equine asthma (formerly known as Recurrent Airway Obstruction – (RAO), Summer Pasture Associated Recurrent Airway Obstruction – (SPA-RAO)).

Pharmacology

Ciclesonide is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) following intranasal application. Des-ciclesonide has anti-inflammatory activity with affinity for the glucocorticoid receptor that is 120 times higher than the parent compound. The precise mechanism through which ciclesonide affects allergic rhinitis symptoms is not known. Corticosteroids have been shown to have a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in allergic inflammation.
Ciclesonide is a nonhalogenated, synthetic, inhaled corticosteroid (ICS) with anti-inflammatory and potential antiviral activities. Upon administration by oral inhalation into the lungs, ciclesonide (CIC) is converted by local esterases to its active metabolite desisobutyryl-ciclesonide (des-CIC), which binds to intracellular glucocorticoid receptors (GRs). The ligand-bound GRs regulate gene expressions, which lead to inhibitory activities against multiple cell types, such as mast cells, eosinophils, basophils, lymphocytes, macrophages and neutrophils, and various mediators associated with inflammation, such as histamine, eicosanoids, leukotrienes and cytokines. In addition, ciclesonide may suppress the replication of human coronavirus by targeting viral nonstructural protein 15 (NSP15).

MeSH Pharmacological Classification

Glucocorticoids

ATC Code

QR03BA08
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD13 - Ciclesonide
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA08 - Ciclesonide

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

126544-47-6
141845-82-1

Wikipedia

Ciclesonide

Use Classification

Veterinary drugs -> Aservo EquiHaler -> EMA Drug Category
Respiratory system, Other drugs for obstructive airway diseases, inhalants -> Veterinary pharmacotherapeutic group
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Sun YH, Ge LT, Jiang JX, Shen HJ, Jia YL, Dong XW, Sun Y, Xie QM. Formoterol
2: Mallol J, Aguirre V, Gallardo A, Cortez E, Sánchez C, Riquelme C, Córdova P,
3: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee
4: Jamaati H, Malekmohammad M, Fahimi F, Najafi A, Hashemian SM. Efficacy of
5: Burghuber OC, Köberl G, Lenk-Feik S, Schantl M, Sander P, Hammer A.
6: Chiu KC, Chou YL, Hsu JY, Lin MS, Lin CH, Chou PC, Chou CL, Wang CH, Kuo HP.
7: Marczak J, Ciebiada M, Górski P. Switching from systemic steroids to
8: van der Molen T, Kocks JW. The efficacy and safety of inhaled corticosteroids:
9: Emanuel IA, Blaiss MS, Meltzer EO, Evans P, Connor A. Nasal deposition of
10: Berger WE, Prenner B, Turner R, Meltzer EO. A patient preference and
11: A patient preference and satisfaction study of ciclesonide nasal aerosol and
12: Ciclesonide: long-term treatment of persistent asthma--no clear progress.
13: Bateman ED. Efficacy and safety of high-dose ciclesonide for the treatment of
14: Mårs U, d'Argy R, Hallbeck K, Miller-Larsson A, Edsbäcker S. Tissue
15: Srinivas NR, Ahlawat P, Shaik JB. Allometric modeling of ciclesonide, a
16: Nakaji H, Petrova G, Matsumoto H, Iwata T, Ito I, Oguma T, Inoue H, Tajiri T,
17: Kramer S, Rottier BL, Scholten RJ, Boluyt N. Ciclesonide versus other inhaled
18: Nave R, Mueller H. From inhaler to lung: clinical implications of the
19: Teramoto T, Matsui E, Fukao T, Sakai K, Yonezawa H, Kato Z, Ohnishi H, Kaneko
20: Salava A, Alanko K, Hyry H. A case of systemic allergic dermatitis caused by

Explore Compound Types